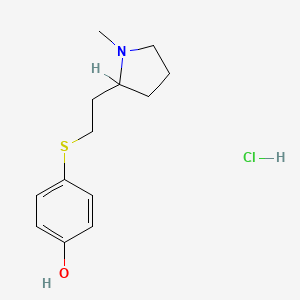

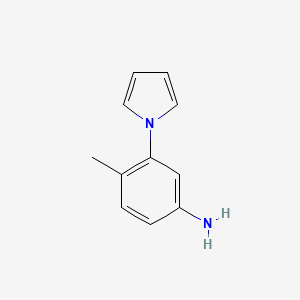

4-甲基-3-(1H-吡咯-1-基)苯胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

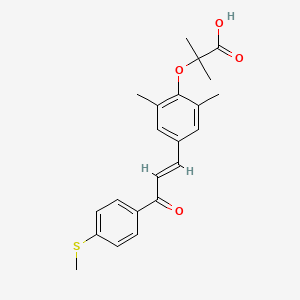

The synthesis of compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been explored in various contexts. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were prepared and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing potent CDK2 and CDK4 inhibition and anti-proliferative activity against human tumor cell lines . Another study describes the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and alkylation of N-methyl-N-(tetrahydropyran-4-yl)amine with 4-nitrobenzylbromide . These studies highlight the potential of pyrrole-containing anilines in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been investigated using various techniques. A crystal structure investigation of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed a coplanar arrangement with a dihedral angle between the pyrrolidine and benzene rings, as well as the presence of strong N-H···O hydrogen bonds and weak C-H···π interactions . Density functional theory (DFT) calculations were used to confirm the experimental geometric parameters and to simulate UV spectra, indicating a strong correlation between experimental and theoretical data .

Chemical Reactions Analysis

The reactivity of pyrrole-containing anilines has been explored in various chemical reactions. For example, a domino reaction involving a pyrazol derivative with heterocyclic CH acids resulted in the cleavage of the substrate and the formation of substituted pyrazoles and aniline . This demonstrates the versatility of pyrrole-aniline derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-aniline derivatives have been studied through various methods. Single crystal X-ray diffraction was used to determine the crystal structures of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents, providing insights into bond lengths and angles . Additionally, mass spectrometry, infrared, and proton NMR spectroscopies were employed to study the compounds further . These techniques are essential for understanding the properties and potential applications of these compounds.

科研应用

结构和分子分析

与4-甲基-3-(1H-吡咯-1-基)苯胺相关的异构体的研究,如3-氯-N-[1-(1H-吡咯-2-基)乙烯基]苯胺和4-氯-N-[1-(1H-吡咯-2-基)乙烯基]苯胺,侧重于理解它们的分子结构。这些化合物具有平面骨架,并参与各种堆积相互作用,包括氢键和C-H···π相互作用,这对它们的化学性质和在材料科学和化学中的潜在应用至关重要 (Su et al., 2013)。

化学反应和合成

研究已经探索了类似吡咯衍生物与杂环CH酸的反应,导致取代吡唑和苯胺的形成。这项研究对有机化学中新颖合成途径的发展具有重要意义 (Erkin & Ramsh, 2014)。

电致发光和光物理学

与4-甲基-3-(1H-吡咯-1-基)苯胺相关的化合物已被用于合成发光的四齿环金属铂配合物。这些配合物由于其从蓝光到红光区域的发射特性,显示出在有机发光二极管(OLEDs)等电致发光应用中的潜力 (Vezzu et al., 2010)。

晶体结构研究

已经对类似4-((吡咯啉-1-基磺酰基)甲基)苯胺的化合物的晶体结构进行了研究,揭示了分子几何、氢键和其他分子间相互作用的见解。这项研究对于理解这些化合物的固态性质至关重要,这可以为它们在各种应用中的使用提供信息 (Krishnan et al., 2021)。

聚合物和材料科学

与4-甲基-3-(1H-吡咯-1-基)苯胺相关的化合物已被用于合成电致变色聚合物。这些聚合物展示出独特的电致变色性能和在生物传感应用中的潜力,突显了它们在材料科学和传感器技术中的重要性 (Ayranci et al., 2015)。

抗菌研究

一些吡咯-苯胺化合物的衍生物已显示出作为抗菌剂的有希望的结果。这些化合物中杂环环的存在有助于它们的抗菌和抗真菌活性,这对于制药研究和药物开发至关重要 (Mukovoz et al., 2017)。

缓蚀

从吡咯-2-甲醛衍生的席夫碱,与4-甲基-3-(1H-吡咯-1-基)苯胺在结构上相关,已被评估其缓蚀性能。这些研究对于工业应用中关键的耐蚀性至关重要 (Charles et al., 2020)。

性质

IUPAC Name |

4-methyl-3-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLOMKLDPPIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424480 |

Source

|

| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(1H-pyrrol-1-yl)aniline | |

CAS RN |

94009-17-3 |

Source

|

| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94009-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)